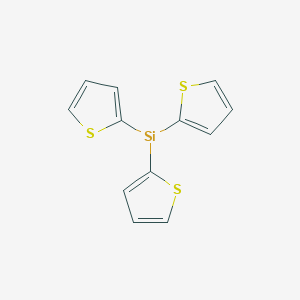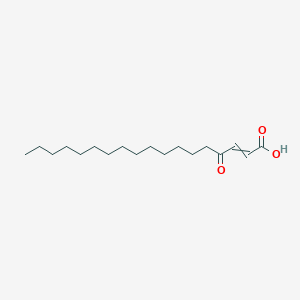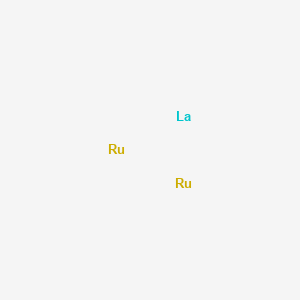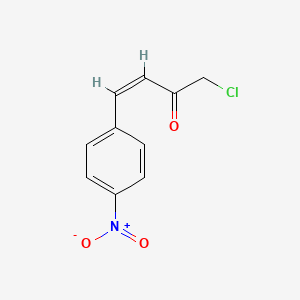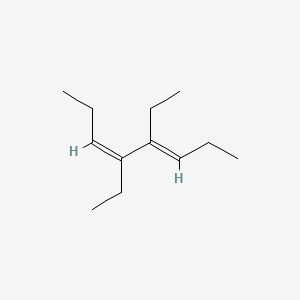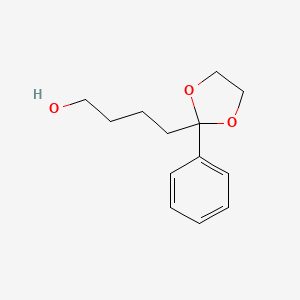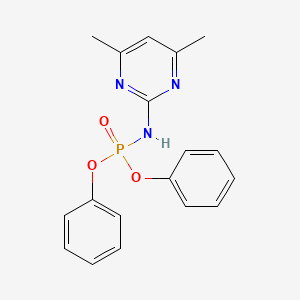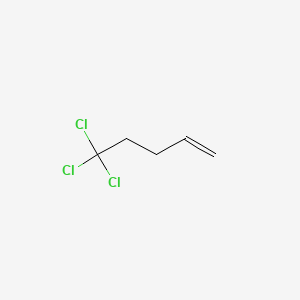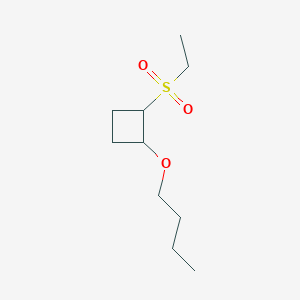
1,3-Bis(propylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(propylsulfanyl)benzene is an organic compound with the molecular formula C12H18S2 It consists of a benzene ring substituted with two propylsulfanyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(propylsulfanyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobenzene with propylthiol in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Aluminum chloride, bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Propylsulfanyl derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1,3-Bis(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets through its sulfanyl groups, which can form bonds with proteins and enzymes, potentially altering their function. The exact molecular pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of propylsulfanyl groups.
1,3-Diphenylpropane: Similar benzene substitution pattern but with phenyl groups instead of propylsulfanyl groups.
Uniqueness
1,3-Bis(propylsulfanyl)benzene is unique due to the presence of propylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity compared to other benzene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
21128-52-9 |
|---|---|
Fórmula molecular |
C12H18S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
1,3-bis(propylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
PDAJRHNYPBXYNX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC(=CC=C1)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


